Triethylazidosilane

Description

Significance of Organosilicon Chemistry

Organosilicon chemistry, a field that emerged over a century ago, has become a cornerstone of modern chemical research and industry. The unique properties of the silicon-carbon bond, and the ability of silicon to form stable bonds with various heteroatoms, have led to the development of a vast array of organosilicon compounds with diverse applications. These compounds serve as essential intermediates in organic synthesis, protecting groups, and building blocks for advanced materials. The commercial production of organosilicon compounds has grown into a multi-billion dollar industry, underscoring their importance in various technological sectors. researchgate.net

Overview of Azidosilanes in Synthetic and Materials Science Contexts

Among the diverse classes of organosilicon compounds, azidosilanes have garnered significant attention due to their unique reactivity and versatility. whiterose.ac.ukresearchgate.net These compounds, characterized by the presence of an azide (B81097) group directly bonded to a silicon atom, serve as valuable reagents in both synthetic organic chemistry and materials science. whiterose.ac.ukresearchgate.net The azide functionality can be readily introduced into molecules and can undergo a variety of transformations, most notably the loss of dinitrogen to generate highly reactive nitrene intermediates or participate in cycloaddition reactions. whiterose.ac.uk This reactivity makes azidosilanes powerful tools for the construction of complex nitrogen-containing molecules and for the functionalization of material surfaces. whiterose.ac.ukmdpi.com

Scope of Academic Research on Triethylazidosilane

This compound, with the chemical formula (C2H5)3SiN3, is a specific organoazidosilane that has been a subject of academic and industrial interest. researchgate.netgelest.com Research on this compound encompasses its synthesis, physical and chemical properties, and its application as a reagent in various chemical transformations. gelest.comlookchemicals.com Its utility is particularly notable in the generation of triethylsilyl nitrene and in "click chemistry" reactions, which have broad implications for the synthesis of novel organic compounds and the development of functional materials. lookchem.combroadpharm.com

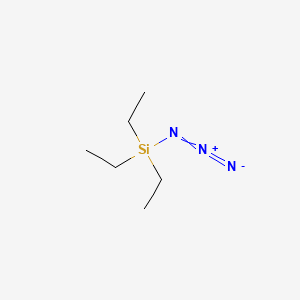

Structure

3D Structure

Properties

IUPAC Name |

azido(triethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3Si/c1-4-10(5-2,6-3)9-8-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGROZMJHSAQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063958 | |

| Record name | Silane, azidotriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5599-32-6 | |

| Record name | Azidotriethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5599-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, azidotriethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, azidotriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azidotriethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Properties of Triethylazidosilane

Synthetic Methodologies

The primary method for the preparation of triethylazidosilane involves the reaction of triethylsilyl chloride with an alkali metal azide (B81097), such as sodium azide. wikipedia.org This nucleophilic substitution reaction provides a straightforward and efficient route to the desired product.

(C2H5)3SiCl + NaN3 → (C2H5)3SiN3 + NaCl

Alternative methods for synthesizing azidosilanes in general include the reaction of aminosilanes with acid azides in the presence of a catalyst like aluminum chloride. gelest.com

Physical and Spectroscopic Properties

This compound is a liquid at room temperature. lookchemicals.com While specific, detailed physical properties for this compound are not extensively documented in the provided results, general characteristics of azidosilanes include solubility in non-polar solvents and rapid hydrolysis in the presence of water. gelest.com Spectroscopic techniques are crucial for the characterization of this compound and for studying its reactions. mdpi.comscm.comnih.govrsc.orgnih.gov Infrared (IR) spectroscopy is particularly useful for identifying the characteristic asymmetric stretching band of the azide group. gelest.com

| Property | Value |

| Chemical Formula | C6H15N3Si |

| Molecular Weight | 157.29 g/mol |

| Appearance | Liquid |

| CAS Number | 5599-32-6 |

Reactivity and Mechanistic Investigations of Triethylazidosilane

Thermal Decomposition and Nitrene Formation Pathways

The thermal decomposition of azides is a common method for generating highly reactive nitrene intermediates (R-N:), which are nitrogen analogues of carbenes. mdpi.com In the case of triethylazidosilane, thermolysis or photolysis induces the extrusion of dinitrogen gas (N₂) to produce a triethylsilyl-substituted nitrene. scirp.org

The thermal decomposition of this compound is a unimolecular process that involves the cleavage of the Si-N bond and the N-N bond, leading to the formation of triethylsilylnitrene and dinitrogen. The kinetics of this process can be investigated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which measure changes in mass and heat flow as a function of temperature. mdpi.comrsc.org From these analyses, key kinetic parameters like the activation energy (Ea) and the pre-exponential factor (A) can be determined using methodologies like the Arrhenius, Coats-Redfern, or Flynn-Wall-Ozawa methods. aps.orgrsc.org

While specific quantitative kinetic data for the thermolysis of this compound is not extensively documented in readily available literature, studies on analogous reactions provide valuable insights. For instance, research on the Curtius reaction of acyl azides has shown that a silicon group placed at the β-position relative to the azide (B81097) can significantly influence the reaction rate. psu.edu In one study, a β-silyl group enhanced the reaction rate approximately threefold compared to a non-silylated equivalent, a phenomenon attributed to the "β-silicon effect," where the silicon atom stabilizes the developing electron-deficient center. psu.edu A similar stabilizing effect would be anticipated for the transition state of nitrogen extrusion from this compound, potentially lowering the activation energy required for nitrene formation compared to purely organic azides.

Table 1: Conceptual Overview of Thermal Decomposition Analysis

| Parameter | Description | Method of Determination | Expected Influence of Et₃Si- Group |

|---|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the N₂ extrusion. | Arrhenius plot from rate constants at different temperatures. aps.org | Potentially lowered due to stabilization of the transition state by the silicon atom. |

| Reaction Order | Describes how the rate depends on the concentration of the reactant. | Model-fitting methods applied to TGA/DSC data. rsc.orgscielo.br | Expected to be a first-order process as it is a unimolecular decomposition. |

| Decomposition Temperature | The temperature range at which significant decomposition occurs. | TGA/DSC thermograms. mdpi.com | Influenced by the Si-N bond strength and electronic effects. |

The intermediate formed upon nitrogen loss from this compound is triethylsilylnitrene (Et₃Si-N:). Nitrenes are highly reactive species with a nitrogen atom bearing only six valence electrons, and they can exist in either a singlet or a triplet electronic state. mdpi.com Electron Spin Resonance (ESR) spectroscopy is a powerful technique used to study paramagnetic species like triplet nitrenes. Studies on a variety of silylnitrenes have shown that they typically possess a triplet ground state. gelest.comorganic-chemistry.org This is in contrast to many carbon-based nitrenes where the singlet-triplet energy gap is smaller. The triplet ground state implies that the two non-bonding electrons on the nitrogen atom occupy different orbitals with parallel spins.

Once generated, the highly reactive triethylsilylnitrene can undergo several characteristic reactions. The specific pathway taken depends on the reaction conditions and the surrounding substrates. Key reaction pathways include:

C-H Bond Insertion: Triplet nitrenes are known to react with C-H bonds, typically via a hydrogen abstraction-recombination mechanism. This can lead to the formation of new N-H and C-N bonds, effectively achieving C-H amination. mdpi.com

Aziridination of Alkenes: In the presence of olefins (alkenes), silylnitrenes can add across the double bond to form aziridines, which are three-membered heterocyclic rings. This is a common and synthetically useful reaction for nitrenes. scirp.org

Ylide Formation: Nitrenes can react with Lewis bases, such as phosphines or sulfides, to form ylides. For example, reaction with a phosphine (B1218219) would yield a phosphine imide (or iminophosphorane).

Rearrangement: In the absence of other trapping agents, silylnitrenes may undergo intramolecular rearrangement, although these pathways are often less favored than intermolecular reactions.

Hydrolytic Stability and Reactivity with Protic Solvents

A significant characteristic of many organosilicon compounds, including this compound, is their sensitivity towards hydrolysis. researchgate.net Research indicates that azidosilanes hydrolyze rapidly in the presence of water and also react swiftly with other protic solvents, such as alcohols. gelest.com This reactivity is a key consideration for the handling and storage of the compound, which should be performed under anhydrous conditions.

The reaction with a protic solvent (e.g., water or an alcohol, R'-OH) results in the cleavage of the silicon-azide (Si-N₃) bond. The reaction liberates the highly toxic and explosive hydrazoic acid (HN₃), while forming a triethylsilanol (B1199358) (Et₃SiOH) or a triethylalkoxysilane (Et₃SiOR'). gelest.com

The mechanism of this solvolysis is generally acid-catalyzed. gelest.com In the presence of an acid, the azide group is protonated, which makes it a much better leaving group. Subsequently, the oxygen atom of the protic solvent acts as a nucleophile, attacking the electrophilic silicon center and displacing the protonated azide group (H-N₃). msu.edulibretexts.org

Reaction with Water (Hydrolysis): Et₃Si-N₃ + H₂O → Et₃Si-OH + HN₃

Reaction with an Alcohol (Alcoholysis): Et₃Si-N₃ + R'-OH → Et₃Si-OR' + HN₃

Qualitative studies have shown that the hydrolysis of azidosilanes is accelerated in acidic media compared to neutral or basic conditions. gelest.com The stability of silyl (B83357) compounds to hydrolysis is also influenced by steric hindrance at the silicon atom. For example, tert-butyldimethylsilyl (TBDMS) ethers are approximately 10,000 times more stable towards hydrolysis than the corresponding trimethylsilyl (B98337) (TMS) ethers due to the greater steric bulk of the tert-butyl group. organic-chemistry.org By extension, the ethyl groups of this compound offer more steric shielding than the methyl groups in azidotrimethylsilane, suggesting a comparatively greater, though still limited, hydrolytic stability.

Cycloaddition Reactions

Organic azides are well-known for their ability to act as 1,3-dipoles in cycloaddition reactions. wikipedia.orgnih.gov This reactivity is a cornerstone of "click chemistry," which focuses on robust and high-yielding reactions. organic-chemistry.org this compound is a participant in these powerful bond-forming reactions.

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (like an azide) and a "dipolarophile" (typically an alkene or alkyne) to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org The reaction is a concerted pericyclic process where the 4 π-electrons of the dipole and the 2 π-electrons of the dipolarophile combine to form a new ring through the simultaneous formation of two new sigma bonds. organic-chemistry.orglibretexts.org

Reaction with Alkynes: this compound reacts with alkynes to produce 1,2,3-triazoles. If a terminal alkyne is used, the reaction can yield a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. However, the use of catalysts, particularly copper(I), can make the reaction highly regioselective, almost exclusively yielding the 1,4-isomer in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.com

Reaction with Alkenes: The cycloaddition of this compound with an alkene leads to the formation of a Δ²-triazoline (dihydrotriazole). nih.gov These triazolines are often less stable than the aromatic triazoles formed from alkynes and can sometimes undergo further reactions, such as the loss of N₂, depending on the substitution pattern and reaction conditions.

Table 2: General Scheme for 1,3-Dipolar Cycloaddition of this compound

| Reactant Type | Dipolarophile | Product Class | General Structure |

|---|---|---|---|

| Alkyne | R-C≡C-R' | 1,2,3-Triazole | A five-membered aromatic ring containing three adjacent nitrogen atoms and a triethylsilyl group. |

| Alkene | R₂C=CR'₂ | Δ²-Triazoline | A five-membered non-aromatic ring containing a nitrogen-nitrogen double bond and a triethylsilyl group. |

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This compound participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry renowned for its high efficiency and regioselectivity. organic-chemistry.orgnih.gov This reaction unites organic azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The copper catalyst is crucial, as the thermal Huisgen 1,3-dipolar cycloaddition often requires high temperatures and yields a mixture of 1,4 and 1,5-regioisomers. wikipedia.org

The mechanism of CuAAC is a stepwise process, a departure from the concerted mechanism of the uncatalyzed reaction. nih.gov The catalytic cycle is generally understood to involve the following key steps:

Formation of a Copper-Acetylide Intermediate : In the presence of a base, the terminal alkyne is deprotonated, or the copper(I) catalyst coordinates to the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide species. wikipedia.org Computational studies suggest that the formation of this intermediate is exothermic. nih.gov

Coordination and Cyclization : The copper-acetylide complex then coordinates with the azide. It has been proposed that the transition state may involve two copper atoms, where one is bound to the acetylide and the other activates the azide. wikipedia.org This coordination orients the reactants favorably for the subsequent cyclization. nih.gov An unusual six-membered copper metallacycle is thought to form. organic-chemistry.org

Ring Contraction and Protonolysis : The metallacycle undergoes ring contraction to a triazolyl-copper derivative. organic-chemistry.org Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue. organic-chemistry.orgwikipedia.org

The reaction is known for its tolerance of a wide range of functional groups and can be performed under mild, often aqueous, conditions. organic-chemistry.orgnih.gov The active Cu(I) catalyst can be generated in situ from copper(I) salts or by the reduction of copper(II) salts with agents like sodium ascorbate, which also helps to prevent oxidative homocoupling of the alkyne. organic-chemistry.orgnih.gov

Table 1: Representative Conditions for CuAAC Reactions

| Parameter | Typical Conditions | Reference |

| Catalyst | CuSO₄/Sodium Ascorbate, Cu(I) salts (e.g., CuI, [Cu(PPh₃)₃]Br) | nih.govmdpi.com |

| Solvent | Aqueous mixtures (e.g., t-BuOH/H₂O), DMF, DMSO | organic-chemistry.orgnih.gov |

| Temperature | Room temperature to mild heating | nih.govmdpi.com |

| Reactants | Terminal alkyne, Organic azide (e.g., this compound) | nih.govwikipedia.org |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound is also a viable substrate for the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is a powerful bioorthogonal ligation tool because it proceeds without the need for a potentially toxic metal catalyst. nih.govigem.org The driving force for the reaction is the relief of ring strain in a highly strained cycloalkyne, such as a derivative of cyclooctyne (B158145). wikipedia.org

The mechanism of SPAAC is a concerted [3+2] cycloaddition, similar to the parent Huisgen cycloaddition. wikipedia.orgresearchgate.net The high reactivity of the strained alkyne significantly lowers the activation energy, allowing the reaction to proceed readily under physiological conditions. nih.gov Various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), have been developed to enhance reaction kinetics. wikipedia.orgrsc.org

Key features of SPAAC involving silyl azides include:

Metal-Free Conditions : The absence of a catalyst makes it highly suitable for applications in living systems. nih.gov

Bioorthogonality : Both the azide and the strained alkyne are chemically inert to most biological functional groups.

Kinetics : Reaction rates can be tuned by modifying the structure of the cyclooctyne. nih.govnih.gov For instance, the introduction of fluorine atoms or the use of specific ring structures can alter reactivity. nih.gov

| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| DIFO | 0.08 | researchgate.net |

| DBCO (DIBO) | Varies, can be faster than DIFO | wikipedia.orgnih.gov |

| BCN | - | researchgate.net |

| [9+1]CPP | 2.2 x 10⁻³ (with benzyl (B1604629) azide) | nih.gov |

| [11+1]CPP | 4.5 x 10⁻⁴ (with benzyl azide) | nih.gov |

Investigations into Regioselectivity and Stereoselectivity

The regioselectivity of azide-alkyne cycloadditions is a critical aspect of their utility.

CuAAC : The copper-catalyzed reaction is distinguished by its exceptional regioselectivity , yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov This is a direct consequence of the stepwise, copper-mediated mechanism, which directs the formation of a specific constitutional isomer. wikipedia.orgnih.gov In contrast, the uncatalyzed thermal reaction produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.org

SPAAC : The regioselectivity in SPAAC is generally high, though not always as exclusive as in CuAAC. The concerted [3+2] cycloaddition mechanism dictates the regiochemical outcome. wikipedia.org In some cases, supramolecular self-assembly has been shown to drive the reaction towards excellent regioselectivity even in the absence of a metal catalyst. nih.govspringernature.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. ddugu.ac.indurgapurgovtcollege.ac.in In the context of reactions involving this compound, stereoselectivity would become a factor if the alkyne or other reactants possess chiral centers or prostereogenic elements. durgapurgovtcollege.ac.in The approach of the silyl azide to the alkyne could then be influenced by steric or electronic factors, leading to a predominance of one diastereomer or enantiomer. ddugu.ac.inchemistrysteps.com For example, in E2 elimination reactions, the formation of a trans or cis alkene is a question of stereoselectivity, often dictated by the stability of the transition state. chemistrysteps.com Similarly, for cycloadditions, the stereochemical features of the reactants would determine the stereochemistry of the resulting triazole product. ntu.edu.sg Reaction conditions, such as temperature and solvent, can also influence the degree of stereoselectivity. numberanalytics.com

Staudinger-Type Reactions with Phosphines

This compound can undergo the Staudinger reaction, a chemical transformation that converts an organic azide into an iminophosphorane (also known as an aza-ylide) upon reaction with a phosphine, such as triphenylphosphine. wikipedia.orgthermofisher.com This reaction proceeds with the loss of dinitrogen (N₂). sigmaaldrich.com

The reaction mechanism involves two main steps:

Formation of a Phosphazide (B1677712) : The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide to form a linear phosphazide intermediate. wikipedia.orgnrochemistry.comalfa-chemistry.com

Formation of the Iminophosphorane : This intermediate then cyclizes to a four-membered ring transition state, which subsequently collapses to release stable N₂ gas and form the iminophosphorane. wikipedia.orgnrochemistry.com

The resulting iminophosphorane is a versatile intermediate. sigmaaldrich.com In the presence of water, it can be hydrolyzed to yield a primary amine and the corresponding phosphine oxide. wikipedia.orgname-reaction.com This two-step process is known as the Staudinger reduction and provides a mild method for converting azides to amines. wikipedia.org

A significant application of this chemistry is the Staudinger ligation , a bioorthogonal reaction used for forming amide bonds. sigmaaldrich.comresearchgate.net In a traceless Staudinger ligation, a phosphine containing an ortho-ester group reacts with an azide. The initially formed iminophosphorane undergoes an intramolecular S->N acyl transfer, followed by hydrolysis, to form an amide bond, with the phosphine oxide group being eliminated. researchgate.netysu.am

General Organosilicon Reactivity Principles Relevant to this compound

Nucleophilic Substitution at Silicon Centers

The silicon atom in this compound is an electrophilic center and can undergo nucleophilic substitution. While analogous to carbon (Sₙ2@C), nucleophilic substitution at silicon (Sₙ2@Si) has distinct features. libretexts.orgresearchgate.net A key difference is that the potential energy surface for Sₙ2@Si reactions often lacks the central energy barrier seen in Sₙ2@C reactions, instead featuring a stable pentacoordinate intermediate. researchgate.netnih.gov This is attributed to the larger size of the silicon atom, which reduces steric congestion, and more favorable nucleophile-substrate interactions. nih.gov

However, increasing the steric bulk of the substituents on the silicon atom can reintroduce a central barrier, making the reaction profile more similar to that of carbon. researchgate.net The formation of silicones from the reaction of dichlorosilanes with water is a classic example of nucleophilic substitution at silicon, where a chloride leaving group is displaced by a hydroxyl nucleophile. libretexts.org In the context of this compound, a nucleophile could potentially attack the silicon center, displacing the azide group. The generation of silicon nucleophiles themselves is typically achieved through methods like the reaction of chlorosilanes with alkali metals. wiley-vch.de

Role of Silicon in Activating Adjacent Functional Groups

The silicon atom in organosilicon compounds can significantly influence the reactivity of adjacent functional groups. This is often referred to as the "beta-silicon effect" or "alpha-silicon effect".

β-Silicon Effect : A silicon group positioned beta to a developing positive charge exerts a powerful stabilizing effect. This is a central concept in organosilicon chemistry. psu.edu For instance, studies on the Curtius reaction of acyl azides have shown that a silyl group at the β-position can enhance the reaction rate compared to a non-silylated analogue. psu.edursc.org This stabilization of the electron-deficient transition state facilitates the rearrangement.

α-Silicon Effect : The influence of a silicon atom on an adjacent (alpha) functional group is more complex. While the term "silicon α-effect" has been used, studies suggest it arises from a combination of electronic and steric factors rather than a single, special effect. researchgate.net For this compound, the electron-withdrawing nature of the triethylsilyl group can influence the electronic properties and reactivity of the attached azide moiety. The high oxophilicity (affinity for oxygen) of silicon is another key principle that can drive certain reactions. researchgate.net This property is evident in the hydrolysis step of the Staudinger reduction, leading to the very stable phosphine oxide byproduct. nrochemistry.com

Applications of Triethylazidosilane in Advanced Chemical Synthesis

As a Versatile Azide (B81097) Source in Organic Transformations

Triethylazidosilane serves as a convenient and safer substitute for the highly toxic and explosive hydrazoic acid in many chemical reactions. orgsyn.org Organic azides are valuable precursors in organic synthesis, leading to the formation of amines, amides, and imines, and are integral to heterocyclic and peptide chemistry. mdpi.com The silicon-nitrogen bond in this compound is readily cleaved, facilitating the transfer of the azide group to various substrates. orgsyn.org This reactivity is harnessed in numerous transformations, including the synthesis of alkyl and aryl azides, which are fundamental building blocks in organic chemistry. mdpi.comwikipedia.org

The introduction of the azido (B1232118) group can be achieved through various methods, such as the nucleophilic substitution of alkyl halides. mdpi.com Furthermore, alcohols can be converted to azides using reagents like diphenylphosphoryl azide (DPPA) in a one-step process. wikipedia.org While many procedures have been developed for the synthesis of organic azides, those involving direct C-H functionalization represent a significant advancement, often employing transition metal catalysis. mdpi.com

In the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and materials science, making their synthesis a primary focus of organic chemistry. mdpi.comijarst.inuomus.edu.iqencyclopedia.pub this compound is a key reagent in the construction of several important heterocyclic scaffolds.

The 1,2,3-triazole ring is a prominent structural motif in medicinal chemistry and materials science, often synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. wikipedia.orgwikipedia.org this compound provides a stable source of the azide for these reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," frequently employs silyl (B83357) azides to generate 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield. biointerfaceresearch.commdpi.com The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. biointerfaceresearch.comnih.gov Ruthenium-catalyzed versions of this reaction can provide access to the corresponding 1,5-disubstituted triazoles. wikipedia.org

Table 1: Examples of Triazole Synthesis using Azide Precursors

| Alkyne Substrate | Azide Source | Catalyst | Product | Reference |

| Terminal Alkynes | Sodium Azide/in situ Hydrazoic Acid | Copper | 4-Substituted-1H-1,2,3-triazoles | organic-chemistry.org |

| Vinyl Sulfonyl Fluorides | Azides | N/A (Michael addition) | Triazole Cores | organic-chemistry.org |

| N-Tosylhydrazones | Sodium Azide | Molecular Iodine | 4-Aryl-NH-1,2,3-triazoles | organic-chemistry.org |

| Alkynes | Substituted-arylazides | Cu(I) | 1,2,3-Triazole Glycosides | nih.gov |

Pyrazoles and isoxazoles are another important class of five-membered heterocycles with significant biological activity. researchgate.net Their synthesis can be achieved through various routes, including the cycloaddition of 1,3-dipolar species with alkynes. organic-chemistry.org While direct examples of this compound in pyrazole (B372694) and isoxazole (B147169) synthesis are less common, the azide functionality it provides can be a precursor to the necessary synthons. For instance, pyrazoles can be synthesized from hydrazines and alkynes, and azides can be reduced to hydrazines. organic-chemistry.orgmdpi.com

A one-pot method for transforming primary alcohols into 3-substituted isoxazoles and pyrazoles involves the formation of nitrile N-oxide or nitrilimine intermediates, respectively, which then undergo cycloaddition with alkynes. organic-chemistry.org This highlights the general strategy of using 1,3-dipolar cycloadditions to construct these heterocycles.

Table 2: Synthetic Approaches to Pyrazole and Isoxazole Derivatives

| Starting Materials | Key Intermediates | Heterocycle Formed | Reference |

| Primary Alcohols, Alkynes | Nitrile N-oxides | Isoxazoles | organic-chemistry.org |

| Primary Alcohols, Alkynes | Nitrilimines | Pyrazoles | organic-chemistry.org |

| Vinylidene Keto Esters, Hydrazine Derivatives | N/A | Pyrazoles | mdpi.com |

| Pyrazolyl Nitroalkenes, 1,3-Dicarbonyl Derivatives | N/A | Pyrazole and Isoxazole containing bis-heterocycles | rsc.org |

The versatility of the azide group introduced by this compound extends to the synthesis of a wide array of other nitrogen-containing heterocycles. mdpi.comijirset.com For example, tetrazoles can be synthesized from nitriles and an azide source, often with the aid of a catalyst. organic-chemistry.org The azide functional group's ability to undergo various transformations, such as reduction to amines or participation in rearrangements, makes it a valuable handle for constructing complex heterocyclic systems. wikipedia.org

Bioconjugation Strategies Utilizing this compound-Derived Moieties

Bioconjugation, the covalent linking of molecules to biomolecules, is a critical technology in drug delivery, diagnostics, and proteomics. The azide group, readily introduced using reagents like this compound, is a key player in many bioconjugation strategies due to its bioorthogonal nature. The most prominent of these is the CuAAC "click" reaction, which allows for the specific and efficient ligation of an azide-modified molecule to an alkyne-functionalized biomolecule. mdpi.comnih.gov This reaction's reliability and mild conditions have made it a staple in chemical biology. wikipedia.org

Other thiol-specific bioconjugation methods are also widely used, targeting the cysteine residues in proteins. nih.gov While not directly involving azides, these methods highlight the importance of site-specific modifications of biomolecules, a field where azide-based click chemistry excels.

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. acsgcipr.orgnih.gov This approach is valued for its atom economy and ability to rapidly generate molecular diversity. researchgate.netkirj.ee

The azide functionality, which can be sourced from this compound, is a valuable component in certain MCRs. For instance, the Ugi reaction, a well-known four-component reaction, can be modified to include an azide as one of the nucleophilic components, leading to the formation of tetrazole derivatives. researchgate.net The ability of the azide group to participate in subsequent cycloaddition reactions further expands the complexity of the molecules that can be generated through MCRs.

Applications of Triethylazidosilane in Materials Science

Precursor for Thin Film Deposition

While various organosilicon compounds are widely used as precursors for thin film deposition, specific data and research findings on the use of Triethylazidosilane for this purpose are not available in the reviewed literature. General classes of silicon precursors include silanes, chlorosilanes, and aminosilanes, which are extensively documented. google.comsigmaaldrich.com However, detailed studies focusing on this compound as a precursor are not present in the search results.

Chemical Vapor Deposition (CVD) Applications for Silicon-Based Materials

Plasma-Enhanced Chemical Vapor Deposition (PECVD) Applications for Enhanced Deposition Rates and Lower Temperatures

There is no available information detailing the use of this compound in Plasma-Enhanced Chemical Vapor Deposition (PECVD). Research in PECVD for silicon-based films commonly investigates precursors like tetraethoxysilane (TEOS) and silane (B1218182) to achieve lower deposition temperatures and higher growth rates, but this compound is not mentioned in this context. researchgate.net

Fabrication of Silicon Dioxide and Silicon Oxynitride Films

No documented evidence or research could be found describing the use of this compound as a precursor for the fabrication of silicon dioxide (SiO₂) or silicon oxynitride (SiON) films. The synthesis of these films typically involves other silicon sources such as TEOS, silane (SiH₄), and dichlorosilane (B8785471) (SiH₂Cl₂) in conjunction with oxygen or nitrogen sources like nitrous oxide (N₂O) and ammonia (B1221849) (NH₃). mdpi.com

Role in Semiconductor Manufacturing Processes and Device Integration

The role of this compound in semiconductor manufacturing processes and device integration is not documented in the available literature. While silicon precursors are fundamental to semiconductor fabrication, the specific contributions or applications of this compound are not specified. dupont.com

Potential in Nanomaterial Synthesis

There is no information available regarding the potential or actual use of this compound in the synthesis of nanomaterials. Research on silicon-based nanomaterial synthesis generally involves the reduction of silica (B1680970) or the decomposition of other silicon-containing precursors.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Bond Analysis (e.g., Fourier-Transform Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for analyzing the molecular vibrations of triethylazidosilane. americanpharmaceuticalreview.com These techniques provide a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com While both are forms of vibrational spectroscopy, they are based on different physical principles: FTIR relies on the absorption of infrared radiation, whereas Raman spectroscopy involves the inelastic scattering of monochromatic light. americanpharmaceuticalreview.comstellarnet.us

The selection rules for these two techniques differ. A molecular vibration is IR active if it causes a change in the dipole moment of the molecule. edinst.comgatewayanalytical.com In contrast, a vibration is Raman active if it leads to a change in the polarizability of the molecule. edinst.comgatewayanalytical.com This complementarity means that some vibrational modes may be active in one technique but not the other, or show different intensities, providing a more complete picture of the molecular structure. nih.gov For molecules with a center of symmetry, the rule of mutual exclusion may apply, stating that a vibrational mode cannot be both IR and Raman active. nih.gov

For this compound, the most characteristic vibrational mode is the asymmetric stretching of the azide (B81097) (N₃) group, which appears as a strong absorption band in the infrared spectrum, typically around 2100 cm⁻¹. This band is a key indicator for the presence of the azido (B1232118) functional group. Other significant vibrations include the Si-C stretching and bending modes, as well as the various C-H stretching and bending vibrations of the ethyl groups.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule. gatewayanalytical.com For instance, the symmetric stretching of the Si-C bonds would be expected to produce a notable signal in the Raman spectrum. By analyzing both FTIR and Raman spectra, a detailed profile of the bonding within the this compound molecule can be established.

Table 1: Key Vibrational Modes of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Spectroscopic Activity |

| Azide (N₃) | Asymmetric Stretch | ~2100 | Strong in IR |

| Azide (N₃) | Symmetric Stretch | Raman Active | |

| Si-C | Stretch | IR and Raman Active | |

| C-H (ethyl) | Stretch | ~2800-3000 | IR and Raman Active |

| C-H (ethyl) | Bend | ~1300-1500 | IR and Raman Active |

This table provides expected ranges and activities. Actual values can vary based on experimental conditions.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ²⁹Si, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of specific nuclei. iitm.ac.in

¹H NMR: Proton NMR provides information about the hydrogen atoms in the ethyl groups. The spectrum is expected to show characteristic signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. The chemical shifts, signal multiplicities (splitting patterns), and integration values allow for the confirmation of the ethyl group structure and its attachment to the silicon atom.

¹³C NMR: Carbon-13 NMR complements the proton NMR data by providing information about the carbon skeleton. iitm.ac.in Distinct signals for the methylene and methyl carbons of the ethyl groups are expected. The chemical shifts of these carbons are indicative of their bonding environment.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for organosilicon compounds. huji.ac.il It provides direct information about the silicon atom's chemical environment. huji.ac.il The chemical shift of the ²⁹Si nucleus in this compound is a sensitive probe of the substituents attached to it. Although ²⁹Si has a low natural abundance and receptivity, techniques like inverse-gated proton decoupling can be used to obtain sharp signals. oxinst.com A potential challenge in ²⁹Si NMR is the broad background signal from glass and quartz in the NMR tube and probe, which can sometimes be mitigated by subtracting a blank spectrum. huji.ac.il

¹⁵N NMR: Nitrogen-15 NMR can be used to probe the nitrogen atoms of the azide group. Due to the low natural abundance of ¹⁵N, isotopic labeling may be necessary for enhanced sensitivity. nih.gov The chemical shifts of the nitrogen nuclei can provide insight into the electronic structure of the azide moiety.

Table 2: Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Si-CH₂-CH₃ | ~0.5 - 1.0 | Quartet |

| ¹H | Si-CH₂-CH₃ | ~0.9 - 1.2 | Triplet |

| ¹³C | Si-CH₂-CH₃ | ~5 - 10 | |

| ¹³C | Si-CH₂-CH₃ | ~7 - 12 | |

| ²⁹Si | (CH₃CH₂)₃SiN₃ | Varies | Singlet |

| ¹⁵N | N₃ | Varies |

Note: Chemical shifts are relative to standard references (e.g., TMS for ¹H, ¹³C, and ²⁹Si) and can be influenced by the solvent and other experimental conditions. iitm.ac.in

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elucidating the structure of molecules. chemistryworld.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. wikipedia.org It allows for the gentle transfer of ions from solution to the gas phase, often with minimal fragmentation. wikipedia.org For this compound, ESI-MS would be used to confirm its molecular weight by detecting the molecular ion or a pseudo-molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This technique provides a rapid and accurate determination of the compound's molar mass, serving as a crucial step in its identification.

Tandem Mass Spectrometry (MS/MS) is employed to gain further structural information. mtoz-biolabs.com In an MS/MS experiment, the molecular ion of this compound, identified in the initial ESI-MS scan, is selected and subjected to fragmentation through collision-induced dissociation. The resulting fragment ions are then analyzed in a second mass spectrometer. The fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the azide group, ethyl groups, or ethene, helping to confirm the proposed structure.

Mass spectrometry is an ideal tool for real-time monitoring of chemical reactions. rsc.orgconicet.gov.ar By continuously analyzing the reaction mixture, the consumption of reactants, the formation of intermediates, and the appearance of the final product can be tracked over time. conicet.gov.ar This is particularly useful for optimizing reaction conditions and understanding reaction mechanisms. For reactions involving this compound, such as its use in "click" chemistry or the synthesis of other organosilicon compounds, ESI-MS and related techniques can be used to identify the products formed and any potential byproducts. The high sensitivity and specificity of mass spectrometry make it a valuable method for in-situ reaction analysis. rsc.org

X-ray Diffraction and Crystallography for Solid-State Structural Analysis of Derivatives

While this compound is a liquid at room temperature, its derivatives can often be prepared in crystalline form. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. libretexts.orgwikipedia.org By diffracting a beam of X-rays through a single crystal of a this compound derivative, a diffraction pattern is produced. wikipedia.org Mathematical analysis of this pattern allows for the determination of the unit cell dimensions and the positions of all atoms within the crystal lattice.

This technique provides unambiguous structural information, including bond lengths, bond angles, and torsion angles. For derivatives of this compound, X-ray crystallography can confirm the stereochemistry and reveal details about intermolecular interactions in the solid state. This information is crucial for understanding the structure-property relationships of these compounds.

Surface Analysis Techniques for Deposited Films (e.g., Scanning Electron Microscopy, Energy-Dispersive X-ray Spectroscopy, X-ray Photoelectron Spectroscopy)

Following an extensive search for scholarly and research articles, specific data regarding the surface analysis of thin films deposited directly using this compound as the precursor is not available in the provided search results. The existing literature focuses on films, such as silicon nitride and silicon carbonitride, deposited using other common precursors like silane (B1218182), dichlorosilane (B8785471), and various organosilicon compounds.

Therefore, it is not possible to provide detailed research findings, data tables, or specific analytical characterization for films derived from this compound as requested. The following subsections on Scanning Electron Microscopy, Energy-Dispersive X-ray Spectroscopy, and X-ray Photoelectron Spectroscopy would theoretically be populated with data on surface morphology, elemental composition, and chemical states of such films. However, due to the lack of specific research on this compound in the search results, these sections remain unwritten.

For context, a general description of what these techniques reveal is provided below, but it must be stressed that this is not based on data from this compound-derived films.

Scanning Electron Microscopy (SEM)

Energy-Dispersive X-ray Spectroscopy (EDX)

EDX, often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. uminho.ptresearchgate.net It can identify the elemental composition of the deposited films and provide semi-quantitative data on the atomic percentages of the constituent elements. diva-portal.orguminho.pt This is crucial for verifying the stoichiometry of the film, such as the silicon-to-nitrogen ratio in silicon nitride films, and for detecting any impurities, like oxygen, that may have been incorporated during the deposition process. uminho.ptresearchgate.net

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netkratos.com For deposited films, XPS is essential for determining the chemical bonding environment. diva-portal.orgresearchgate.net For example, in silicon nitride or silicon carbonitride films, XPS can distinguish between Si-N, Si-C, Si-Si, and Si-O bonds. researchgate.net By analyzing the core level spectra of elements like Si 2p, N 1s, and C 1s, the chemical integrity and purity of the film's surface can be thoroughly characterized. diva-portal.orgresearchgate.net Depth profiling, where layers of the material are incrementally removed by ion sputtering, can be combined with XPS to analyze the composition and chemical states as a function of depth. samco.co.jpmdpi.com

Future Research Directions and Potential Innovations

Development of Novel Synthetic Pathways and Sustainable Synthesis

The traditional synthesis of organoazidosilanes, while effective, often involves reagents and conditions that are not aligned with modern principles of green chemistry. gelest.com Future research is increasingly focused on developing more sustainable and efficient synthetic routes. This involves exploring alternative reagents, solvent-free conditions, and catalytic methods to reduce environmental impact and improve safety and scalability. capitalresin.cominsuf.orgscientificupdate.com

One promising avenue is the move away from stoichiometric reagents towards catalytic systems. For instance, modifying the standard reaction between an organochlorosilane and an azide (B81097) source could be achieved with novel catalysts that allow for lower temperatures and reduced waste. gelest.com Research into mechanochemistry, using ball milling, and sonochemistry are also emerging as powerful, sustainable alternatives for preparing organometallic compounds, offering solvent-free or reduced-solvent processes with high yields. mdpi.com

Another key direction is the development of "green" synthesis methods, such as those utilizing plant-based extracts or other biocompatible materials, which have shown promise in the sustainable synthesis of other nanoparticles and could be adapted for organosilane chemistry. jwent.net The goal is to create pathways that are not only high-yielding but also economically viable and environmentally benign, addressing challenges like cost, toxicity, and scalability. jwent.netnih.gov

Table 1: Comparison of Synthetic Approaches for Azidosilanes

| Method | Typical Reagents | Conditions | Key Advantages | Future Research Focus |

| Traditional | Organochlorosilane, Metal Azide (e.g., NaN3, LiN3) | Reflux in organic solvent | High yield for many substrates gelest.com | Reducing hazardous solvents and byproducts |

| Catalytic | Organochlorosilane, Azide Source, Catalyst (e.g., AlCl3) | Lower temperatures, shorter reaction times gelest.com | Increased efficiency, potential for new functionalities | Discovery of more efficient and benign catalysts |

| Mechanochemical | Organosilane, Azide Source | Ball milling, solvent-free | High yields, no solvent, reduced waste mdpi.com | Scalability and application to a wider range of silanes |

| Sonochemical | Organosilane, Azide Source | Ultrasound irradiation in water or minimal solvent | Fast reaction times, use of water as a solvent mdpi.com | Optimization for hydrophilic and complex silanes |

Exploration of Undiscovered Reactivity Modes and Catalytic Roles

While triethylazidosilane is known for its role in cycloaddition reactions and as a source of the azide group, its full reactive potential is far from exhausted. gelest.com Future work will delve into discovering new reaction pathways and exploring its potential as a catalyst or as part of a catalytic system. nih.gov

One area of interest is the exploration of its reactions with novel substrates, potentially leading to the synthesis of unique heterocyclic compounds or organosilicon polymers. whiterose.ac.ukfrontiersin.org The decomposition of azidosilanes can lead to highly reactive intermediates, and controlling these decomposition pathways could yield valuable synthetic tools. For example, the controlled thermal or photochemical decomposition of this compound might generate silylnitrene intermediates, which could participate in a variety of insertion or addition reactions.

Furthermore, the silicon center in this compound can act as a Lewis acid, and its azide group can coordinate to metal centers. This dual functionality opens up possibilities for its use in catalysis. Research may focus on designing catalytic cycles where this compound or its derivatives act as ligands or activators. wikipedia.orgnih.gov The development of catalytic triads or dyads, where the azidosilane works in concert with other residues, could lead to highly selective transformations. wikipedia.org

Expansion into Emerging Application Areas beyond Traditional Synthesis and Materials

The unique properties of the azide group make this compound a prime candidate for applications in burgeoning fields like chemical biology and advanced materials science. nih.gov A major growth area is its use in bioorthogonal chemistry, particularly in "click chemistry" reactions. mdpi.comnumberanalytics.comnobelprize.org

The azide group is a key functional group in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. mdpi.comnih.gov this compound can be used to introduce the azide "handle" onto biomolecules, which can then be selectively tagged with probes for imaging, tracking, or therapeutic purposes. numberanalytics.com This has significant implications for drug discovery, diagnostics, and understanding complex biological processes. nih.govnih.gov For instance, it can be used in developing targeted cancer therapies or novel drug delivery systems that release therapeutic agents in response to specific biological cues. numberanalytics.com

In materials science, the thermal decomposition of nitrogen-rich compounds like azidosilanes is being investigated as a pathway to novel silicon nitride materials. whiterose.ac.uk These materials could have applications in ceramics, electronics, and coatings due to their high stability and unique properties. The ability to form amorphous azido(nitrido)silicon polymers from azidosilane precursors opens a door to new classes of functional materials. whiterose.ac.uk

Table 2: Emerging Applications of this compound

| Application Area | Specific Use | Potential Impact |

| Chemical Biology | Bioorthogonal "click" chemistry reagent mdpi.comnobelprize.org | Enabling selective labeling and imaging of biomolecules in living cells numberanalytics.com |

| Drug Discovery | Synthesis of targeted drug-delivery systems and prodrugs nih.gov | Improving therapeutic efficacy and reducing side effects numberanalytics.com |

| Diagnostics | Development of advanced imaging agents and diagnostic tools numberanalytics.com | Enhancing the sensitivity and accuracy of disease detection |

| Materials Science | Precursor for silicon nitride and nitrogen-rich polymers whiterose.ac.uk | Creation of new materials with advanced thermal and electronic properties |

Refined Computational Modeling and Predictive Studies for Design and Discovery

Computational chemistry is becoming an indispensable tool for accelerating research and discovery in chemistry. preprints.orgnih.gov For this compound, refined computational modeling and predictive studies, particularly using Density Functional Theory (DFT), will play a crucial role in future advancements. researchgate.netnih.gov

These computational approaches can be used to:

Predict Reactivity: DFT studies can elucidate reaction mechanisms, identify intermediates, and calculate activation barriers. researchgate.netnih.gov This allows researchers to predict the feasibility of new reactions and understand the factors controlling selectivity, guiding experimental design and saving significant laboratory time. mdpi.com

Design Novel Catalysts: By simulating the interaction of this compound with different catalytic species, researchers can rationally design more effective catalysts for specific transformations. mdpi.com

Simulate Properties: Computational models can predict the physical, chemical, and spectroscopic properties of new molecules and materials derived from this compound before they are synthesized. numberanalytics.com This is vital for the design of new materials with targeted functionalities.

Optimize Synthesis Pathways: AI-driven tools can analyze vast datasets of chemical reactions to propose novel and optimized synthetic routes, enhancing yield and reducing environmental impact. preprints.org

The integration of AI with quantum chemistry simulations will enable the rapid evaluation of vast chemical spaces, accelerating the discovery of novel applications and synthetic pathways for this compound. preprints.orgnih.gov

Interdisciplinary Research Integrating this compound Chemistry

The most significant innovations involving this compound will likely emerge from the intersection of chemistry with other scientific disciplines. mdpi.comnih.gov Fostering interdisciplinary research is key to unlocking the full potential of this compound. nih.govarc.gov.au

Collaborations between organosilicon chemists and researchers in the following fields are particularly promising:

Biochemistry and Medicine: To fully leverage this compound in bioorthogonal applications, collaboration with biologists and medical researchers is essential for designing effective probes, drugs, and diagnostic tools that function effectively within complex biological systems. nih.govnih.govnih.gov

Materials Science and Engineering: Developing new functional materials from this compound precursors requires a deep understanding of both the chemical synthesis and the material's physical and engineering properties. utulsa.edu

Computational Science and AI: Integrating experimental work with advanced computational modeling requires close collaboration between synthetic chemists and theoretical chemists or data scientists. preprints.orgnih.gov

Environmental Science: To develop truly sustainable synthetic processes, chemists must work with environmental scientists to conduct life-cycle assessments and evaluate the environmental impact of new chemical routes. scientificupdate.comnih.gov

By breaking down traditional disciplinary silos, researchers can tackle more complex problems and create innovative solutions, driving the next wave of discoveries in this compound chemistry. nih.gov

Q & A

Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvents?

- Methodological Answer : Conduct controlled comparative studies using polar aprotic (e.g., THF) vs. non-polar solvents (e.g., hexane) to isolate solvent effects. Monitor reaction kinetics via in situ FTIR or Raman spectroscopy. Apply statistical tools (e.g., ANOVA) to analyze variability in results, and validate hypotheses with computational modeling (DFT) .

Q. What experimental designs are optimal for studying the thermal stability of this compound?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Pair with thermogravimetric analysis (TGA) to quantify mass loss. For mechanistic insights, perform controlled pyrolysis experiments coupled with GC-MS to identify decomposition byproducts. Replicate trials under varying humidity levels to assess environmental impacts .

Q. How can this compound’s reactivity be modulated for selective functionalization in azide-alkyne cycloadditions (AAC)?

- Methodological Answer : Optimize catalyst systems (e.g., Cu(I) for CuAAC) and solvent polarity to enhance regioselectivity. Use kinetic vs. thermodynamic control strategies by adjusting reaction time and temperature. Validate selectivity through H NMR reaction monitoring and X-ray crystallography of isolated products .

Q. What strategies mitigate data inconsistencies in quantifying this compound’s azide group efficiency?

- Methodological Answer : Standardize titration methods (e.g., iodometric titration) for azide quantification. Cross-validate with N NMR for isotopic tracing. Address outliers by testing for common interferents (e.g., residual amines) and employing robust calibration curves. Publish raw datasets and error margins to facilitate peer validation .

Data Presentation & Reproducibility

Q. How should researchers structure supplementary data for this compound studies to ensure reproducibility?

- Methodological Answer : Include:

- Synthetic protocols with exact reagent grades and equipment specifications.

- Raw spectral data (NMR, IR) as .cif or .jdx files.

- Statistical scripts (e.g., Python/R code) for data analysis.

- CIF files for crystallographic data. Follow journal guidelines (e.g., Beilstein Journal) to separate essential data from supplementary materials .

Q. What are best practices for addressing non-reproducible results in this compound-based reactions?

- Methodological Answer : Document all variables (e.g., solvent batch, humidity levels) and conduct failure mode analysis. Use design of experiments (DoE) to identify critical factors. Collaborate with independent labs for cross-validation and publish negative results to inform the research community .

Ethical & Reporting Standards

Q. How can researchers ethically report conflicting data on this compound’s environmental toxicity?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose funding sources and potential conflicts of interest. Use transparent language in discussions to differentiate between speculation and evidence-based conclusions. Cite contradictory studies and propose follow-up experiments to resolve disputes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.